Diiodo-philanthotoxin-343-lysine
Overview
Description
Diiodo-philanthotoxin-343-lysine is a synthetic analog of philanthotoxin-343, a compound derived from the venom of the Egyptian solitary wasp, Philanthus triangulum. Philanthotoxins are known for their ability to block ionotropic glutamate receptors and nicotinic acetylcholine receptors, making them valuable tools in neuropharmacology and insecticide development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diiodo-philanthotoxin-343-lysine involves multiple steps, starting with the preparation of the philanthotoxin backbone. The key steps include:
Formation of the Polyamine Backbone: The polyamine backbone is synthesized through a series of amination reactions, typically involving the use of reagents like phthalimide and hydrazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-yielding solution-phase methods are employed to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Diiodo-philanthotoxin-343-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: The iodine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like thiols, amines, and alcohols
Major Products Formed
Scientific Research Applications
Diiodo-philanthotoxin-343-lysine has a wide range of scientific research applications, including:
Neuropharmacology: It is used to study the inhibition of ionotropic glutamate receptors and nicotinic acetylcholine receptors, providing insights into synaptic transmission and neuroprotection
Insecticide Development: The compound’s ability to block insect ion channels makes it a potential candidate for developing novel insecticides.
Biomedical Research: This compound is used in studies related to neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to its neuroprotective properties.
Molecular Probes: The compound can be modified with photolabile and fluorescent groups to serve as molecular probes for studying receptor-ligand interactions.
Mechanism of Action
Diiodo-philanthotoxin-343-lysine exerts its effects by blocking ionotropic glutamate receptors and nicotinic acetylcholine receptors. It acts as an open-channel blocker, binding to the receptor’s ion channel and preventing the flow of ions. This inhibition disrupts synaptic transmission and can lead to neuroprotection in cases of excitotoxicity .
Comparison with Similar Compounds
Similar Compounds
Philanthotoxin-343 (PhTX-343): The parent compound, known for its ability to block ionotropic glutamate receptors and nicotinic acetylcholine receptors.
Philanthotoxin-12 (PhTX-12): A more potent analog with similar receptor-blocking properties.
Cyclohexylalanine-Philanthotoxin-343 (Cha-PhTX-343): An analog with enhanced potency due to the substitution of tyrosine with cyclohexylalanine.
Uniqueness
Diiodo-philanthotoxin-343-lysine is unique due to the presence of iodine atoms, which can enhance its binding affinity and selectivity for certain receptors. This modification also allows for further functionalization, making it a versatile tool in scientific research .
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51I2N7O4/c1-2-9-26(39)38-25(20-21-18-22(30)27(40)23(31)19-21)29(42)37-17-8-15-35-13-6-5-12-34-14-7-16-36-28(41)24(33)10-3-4-11-32/h18-19,24-25,34-35,40H,2-17,20,32-33H2,1H3,(H,36,41)(H,37,42)(H,38,39)/t24-,25-/m0/s1/i30-2,31-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIHKWOYBOYNY-RNOIDMDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC(=C(C(=C1)[125I])O)[125I])C(=O)NCCCNCCCCNCCCNC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51I2N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158690 | |
Record name | Diiodo-philanthotoxin-343-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134419-07-1 | |
Record name | Diiodo-philanthotoxin-343-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134419071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diiodo-philanthotoxin-343-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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